molecular formula C18H19NO6 B2620289 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-13-0

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2620289
CAS No.: 1798491-13-0
M. Wt: 345.351
InChI Key: UKFUSDNRLHIIPQ-UHFFFAOYSA-N
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Description

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyranone ring, an azetidine moiety, and a methoxyphenoxy group, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Additionally, its behavior in different tissues (e.g., liver, kidney, brain) may vary due to varying microenvironments.

Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development and optimization . . . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the azetidine ring is replaced by the methoxyphenoxy moiety.

    Formation of the Pyranone Ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring. This step may require specific catalysts and controlled reaction conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: Shares the azetidine and methoxyphenoxy groups but differs in the presence of a thiazolidine ring.

    1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione: Contains a similar azetidine moiety but has a pyrrolidine ring instead of a pyranone ring.

Uniqueness

The uniqueness of 4-((1-(2-(2-methoxyphenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-12-7-13(8-18(21)24-12)25-14-9-19(10-14)17(20)11-23-16-6-4-3-5-15(16)22-2/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFUSDNRLHIIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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